ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate

Description

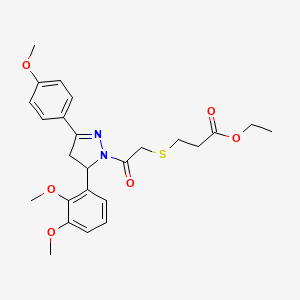

Ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate is a structurally complex molecule featuring a 4,5-dihydropyrazole (pyrazoline) core substituted with methoxyphenyl groups, a thioether linkage, and an ethyl propanoate ester (Figure 1).

Properties

IUPAC Name |

ethyl 3-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6S/c1-5-33-24(29)13-14-34-16-23(28)27-21(19-7-6-8-22(31-3)25(19)32-4)15-20(26-27)17-9-11-18(30-2)12-10-17/h6-12,21H,5,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXQTHSSSCOSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C(=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of pyrazoline have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Pyrazoline Derivatives

A study on thiazolyl-pyrazoline derivatives indicated that these compounds exhibit considerable inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cancer proliferation. For example:

- Compound I showed an IC50 value of 60 nM against EGFR.

- Compound II exhibited an IC50 of 32 nM against HER2 .

These findings suggest that this compound may similarly inhibit these pathways due to its structural similarities with effective pyrazoline derivatives.

Anti-inflammatory Properties

The pyrazoline scaffold has also been associated with anti-inflammatory effects. Research indicates that compounds with this structure can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The anti-inflammatory activity may be attributed to the ability of pyrazoline derivatives to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. This inhibition leads to decreased synthesis of prostaglandins, thereby alleviating inflammation .

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Pyrazoline derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.

Research Findings

A study demonstrated that functionalized pyrazolines possess significant antimicrobial properties:

- Compounds were effective against both Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values for several derivatives were within the range of clinically relevant concentrations .

Summary of Biological Activities

| Biological Activity | Mechanism/Target | IC50/MIC Values |

|---|---|---|

| Anticancer | Inhibition of EGFR/HER2 | EGFR: 60 nM; HER2: 32 nM |

| Anti-inflammatory | COX inhibition | Not specified |

| Antimicrobial | Broad-spectrum activity | MIC values vary |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have shown that compounds similar to ethyl 3-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)propanoate exhibit significant anticancer properties. The pyrazole moiety is particularly noted for its ability to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, derivatives of pyrazole have been reported to induce apoptosis in various cancer cell lines, suggesting a promising avenue for the development of novel anticancer agents .

1.2 Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial properties. Research indicates that similar thiazole and pyrazole derivatives possess antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways, making them candidates for further investigation as antimicrobial agents .

Agricultural Applications

2.1 Herbicidal Activity

Compounds with similar structural frameworks have been explored for their herbicidal potential. The thioether and pyrazole components can enhance the selectivity and efficacy of herbicides by targeting specific biochemical pathways in plants. Studies have demonstrated that such compounds can effectively control weed populations while minimizing damage to crops .

2.2 Plant Growth Regulators

There is emerging evidence that certain derivatives of this compound may act as plant growth regulators. By modulating hormonal pathways in plants, these compounds can promote growth and enhance yield under stress conditions .

Material Science

3.1 Polymer Additives

The unique chemical structure of this compound makes it a potential additive in polymer formulations. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications .

Data Tables

Case Studies

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cells. The results indicated that compounds with similar structures to this compound significantly reduced cell viability and induced apoptosis through caspase activation .

Case Study 2: Herbicidal Activity

Research conducted by agricultural scientists demonstrated that thiazole-based herbicides effectively controlled common weed species without harming crop plants. The study highlighted the role of these compounds in selectively inhibiting weed growth while promoting crop health .

Comparison with Similar Compounds

Structural Features

The target compound shares key structural motifs with other pyrazoline derivatives (Table 1):

- Pyrazoline core : Present in all analogs, enabling π-π stacking and hydrogen bonding.

- Methoxy substituents : The 2,3-dimethoxy and 4-methoxyphenyl groups distinguish it from simpler pyrazolines, likely enhancing target affinity through hydrophobic interactions .

- Thioether linkage : Unlike oxygen ethers in analogs (e.g., ), this group may reduce polarity and alter redox stability .

- Ester moiety: Similar to ’s ethyl 3-oxopropanoate derivatives, this group influences solubility and hydrolysis rates.

Table 1: Structural Comparison of Pyrazoline Derivatives

Pharmacological Activities

While direct bioactivity data for the target compound is unavailable, structurally related pyrazolines exhibit:

- Antitumor activity : Pyrazolines with methoxy substituents show tubulin inhibition (e.g., combretastatin analogs in ) .

- Antidepressant effects : Arylpiperazine-pyrazoline hybrids modulate serotonin receptors () .

The target compound’s methoxy and thioether groups suggest similar mechanisms, though specific assays are needed for validation.

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

The target’s higher logP (due to three methoxy groups) suggests superior membrane permeability but poorer aqueous solubility compared to analogs .

Pharmacokinetic Profiles

Using similarity indexing (’s Tanimoto coefficient method), the target compound may resemble SAHA-like HDAC inhibitors in bioavailability:

Q & A

Q. What synthetic methodologies are optimal for preparing this pyrazole-thioether derivative?

The compound can be synthesized via a multi-step protocol involving:

- Pyrazole core formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under ethanol reflux (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole synthesis via 2-en-1-one intermediates) .

- Thioether linkage : Reaction of the pyrazole intermediate with a thiol-containing propanoate ester using nucleophilic substitution or Michael addition. Purity is ensured via recrystallization (DMF/EtOH mixtures) and validated by HPLC .

- Critical parameters : Solvent choice (ethanol for reflux stability), stoichiometric ratios, and reaction time (2–4 hours) to avoid over-oxidation of the thioether group .

Q. How can structural characterization be systematically performed for this compound?

Key techniques include:

- X-ray crystallography : Resolve stereochemistry of the 4,5-dihydropyrazole ring and confirm substituent orientations (e.g., methoxyphenyl groups at C3/C5 positions) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester protons), δ 3.7–3.9 ppm (methoxy groups), and δ 5.2–5.5 ppm (pyrazoline ring protons) .

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (ester and ketone groups) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~500–520 g/mol) and fragmentation patterns .

Q. What are common impurities encountered during synthesis, and how are they resolved?

- Byproducts : Unreacted hydrazine derivatives or oxidized thioether intermediates (e.g., sulfones).

- Mitigation :

- Column chromatography (silica gel, ethyl acetate/hexane gradients) for polar impurities .

- Recrystallization in DMF/EtOH (1:1) to isolate the target compound .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up?

- Reaction path search : Quantum chemical calculations (DFT) to model transition states and identify energy barriers for key steps (e.g., pyrazole cyclization) .

- Machine learning : Train models on experimental data (e.g., solvent polarity, temperature) to predict optimal yields. For example, ethanol’s dielectric constant (~24.3) minimizes side reactions versus DMSO .

- Case study : ICReDD’s workflow reduced reaction optimization time by 40% in similar pyrazole syntheses via feedback loops between computation and experimentation .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

- Structural analogs : Compare with 3-(4-methoxyphenyl)-2-thioxo-thiazolidinone derivatives. Activity discrepancies may arise from:

- Electron-withdrawing groups : The 2,3-dimethoxyphenyl moiety enhances π-stacking in enzyme binding vs. mono-methoxy analogs .

- Steric effects : The ethyl-thiopropanoate chain may hinder target engagement compared to methyl esters .

- Methodological rigor :

- Standardize assays (e.g., IC50 in kinase inhibition) using positive controls (e.g., staurosporine).

- Validate via orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How does the compound’s stereoelectronic profile influence its reactivity in functionalization?

- Pyrazole ring : The 4,5-dihydro configuration reduces aromaticity, increasing susceptibility to electrophilic attack at N1 or C4 .

- Thioether group : Nucleophilic sulfur participates in Michael additions or oxidations (e.g., to sulfoxides) under controlled conditions .

- Methoxy substituents : Ortho/para-directing effects alter regioselectivity in Friedel-Crafts or Ullmann couplings .

Q. What advanced techniques elucidate its mechanism in biological systems?

- Molecular docking : Simulate binding to COX-2 or kinase targets; the dihydropyrazole ring shows affinity for hydrophobic pockets .

- Metabolite profiling : LC-MS/MS to identify phase I/II metabolites (e.g., ester hydrolysis or O-demethylation) .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution, particularly for membrane-associated proteins .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.